trans-1-Propen-1-ylboronic acid
Overview
Description
Trans-1-Propen-1-ylboronic acid is a biochemical used for proteomics research . Its molecular formula is C3H7BO2 and has a molecular weight of 85.90 .
Synthesis Analysis
This compound is used as a reactant for the preparation of alkynylphenoxyacetic acids as DP2 receptor antagonists for the treatment of allergic inflammatory diseases. It’s also used in the synthesis of tetrahydrobenzothiophenes as conformationally restricted enol-mimic inhibitors of type II dehydroquinase via Paal-Knorr synthesis involving Suzuki coupling .Molecular Structure Analysis
The linear formula of this compound is CH3CH=CHB(OH)2 .Chemical Reactions Analysis
This compound is a reactant for palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions and Cu (II)-mediated Ullmann-type coupling .Physical and Chemical Properties Analysis
This compound has a melting point of 123-127°C (lit.) . Its density is 0.972 g/cm3 at 19 °C .Scientific Research Applications
Synthesis of Anticancer Compounds
One significant application of trans-1-propen-1-ylboronic acid derivatives is in the synthesis of anticancer compounds. The synthesis of trans-4-(4-octylphenyl)prolinol, which exhibits anticancer activity against various cell lines, involves a Suzuki–Miyaura cross-coupling with a trans-1-octen-1-ylboronic acid derivative. This synthetic pathway has been optimized to achieve better yields compared to previous methods (Takamura et al., 2019).
Blue Amino Acids Synthesis
In the synthesis of blue amino acids, azulen-1-ylboronic acid pinacol ester, a related compound, undergoes a Petasis reaction to produce azulenylglycine derivatives. These compounds exhibit color changes due to altered π-conjugation, demonstrating the utility of boronic acid derivatives in developing novel chromophores (Murafuji et al., 2016).
Ratiometric Fluorescent pH Probes
This compound analogs have been used to develop ratiometric fluorescent pH probes with high sensitivity for strong acidity detection in living cells. These probes, due to their large Stokes shift and high selectivity, are valuable for intracellular imaging applications (Nan et al., 2015).
Site-Specific Protein Labeling
Boronic acid derivatives, including trans-cyclooctenes, have been incorporated into proteins for site-specific labeling. This method allows for rapid and precise labeling of proteins in various biological systems, including live mammalian cells, which is essential for imaging and tracking proteins in real-time (Lang et al., 2012).
Olefin Epoxidation Studies
Studies on the epoxidation of allylic olefins, such as trans-beta-methylstyrene, provide insights into the oxidation reactions involving boronic acid derivatives. Understanding these reactions is crucial for applications in catalytic processes and materials science (Liu, Baker, & Friend, 2010).
Recovery of Organic Acids
Trans-aconitic acid (similar in structure to this compound) recovery studies have shown its potential application in the food industry and tissue engineering. The extraction of such compounds using non-toxic solvents highlights the importance of boronic acid derivatives in sustainable chemistry (Ugwekar, Deshmukh, & Nimbalkar, 2019).
Mechanism of Action
Target of Action
Trans-1-Propen-1-ylboronic acid, also known as (E)-Prop-1-en-1-ylboronic acid, is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical processes. For instance, it is used in Palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions and Cu (II)-mediated Ullmann-type coupling .
Mode of Action
The mode of action of this compound involves its interaction with other molecules in chemical reactions. In Suzuki-Miyaura coupling reactions, for example, this compound reacts with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .
Biochemical Pathways
This compound is involved in the biochemical pathways of the chemical reactions it participates in. The exact pathways and their downstream effects depend on the specific reactions. For instance, in Suzuki-Miyaura coupling reactions, the product of the reaction can be a key intermediate in the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is the formation of new chemical compounds through its participation in chemical reactions. The exact molecular and cellular effects depend on the specific reactions and the compounds produced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at a temperature of 2-8°C . The presence of a suitable catalyst and base is also crucial for its action in Suzuki-Miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
Trans-1-Propen-1-ylboronic acid is often used to construct carbon-carbon bonds and carbon-oxygen bonds in chemical reactions . It can be used to synthesize organic compounds containing aromatic groups
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki-Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst
Temporal Effects in Laboratory Settings
This compound is relatively stable under normal laboratory conditions
Properties
IUPAC Name |
[(E)-prop-1-enyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCZKMIOZYAHS-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7547-97-9 | |
Record name | trans-1-Propen-1-yl-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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